molecular formula C20H24N6O B5525589 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide

Cat. No. B5525589
M. Wt: 364.4 g/mol
InChI Key: NGNDKLBHMOKPHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the title molecule often involves multi-step reactions, utilizing electrophilic building blocks and aiming for high product yields. For instance, Janardhan et al. (2014) detail the synthesis of related compounds through the use of doubly electrophilic building blocks, leading to ring-annulated products confirmed by analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family can be intricately analyzed through NMR, FTIR, and X-ray crystallography. Duran and Canbaz (2013) conducted a study on similar compounds, determining their structure through a variety of spectroscopic methods and highlighting the roles of different functional groups in the overall molecular architecture (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can involve cyclizations, electrophilic substitutions, and the formation of novel ring systems. For example, Kokel (1994) explored reactions leading to imidazo[4,5-d]pyrimidine systems, showcasing the versatility and reactivity of these molecules (Kokel, 1994).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are crucial for their application. Shukla et al. (2012) analyzed BPTES analogs, focusing on solubility improvements, which is critical for the practical use of these compounds (Shukla et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the application of these compounds. Studies like that by Duran and Demirayak (2012) investigate the anticancer activities of related compounds, shedding light on their reactivity with biological targets and potential therapeutic applications, while strictly focusing on the chemical properties and excluding drug usage or dosage information (Duran & Demirayak, 2012).

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in the synthesis of novel chemical entities that exhibit significant biological activities. For instance, its derivatives have been evaluated for anticonvulsant activities, demonstrating the potential in the development of new treatments for epilepsy. Compounds with specific structural modifications, such as 2-isopropyl and 2,6-dimethyl substituents, showed enhanced activity in this regard (Soyer et al., 2004).

Pharmacological Evaluation

  • Further pharmacological evaluations include studies on glutaminase inhibitors, where analogs of the compound have been synthesized and tested for their ability to inhibit kidney-type glutaminase (GLS). Such inhibitors hold promise for the treatment of cancer by targeting glutamine metabolism within tumor cells (Shukla et al., 2012).

Anticancer and Anti-inflammatory Potential

  • Derivatives have also been synthesized for the exploration of anticancer and anti-inflammatory potentials. Novel pyrazolopyrimidines derivatives showcased activity as anti-5-lipoxygenase agents, indicating their potential in treating inflammation-related disorders and cancer (Rahmouni et al., 2016).

Antibacterial Properties

  • Exploration into antibacterial applications has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety, derived from the compound, showing high antibacterial activities against specific strains, suggesting its relevance in developing new antimicrobial agents (Azab et al., 2013).

Corrosion Inhibition

  • In a different application area, derivatives of the compound have been studied for their role as corrosion inhibitors, with an experimental and theoretical approach to evaluate their efficiency in protecting carbon steel in acid media. This highlights the compound's potential utility in industrial applications to prevent material degradation (Cruz et al., 2004).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research will likely continue to explore these properties and develop novel methods for the regiocontrolled synthesis of substituted imidazoles .

properties

IUPAC Name

N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-15(2)26(13-23-14)19-12-18(24-16(3)25-19)21-9-10-22-20(27)11-17-7-5-4-6-8-17/h4-8,12-13H,9-11H2,1-3H3,(H,22,27)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNDKLBHMOKPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide

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